molecular formula C14H17Cl2NO4 B6147727 2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid CAS No. 1496312-55-0

2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid

Cat. No. B6147727
CAS RN: 1496312-55-0
M. Wt: 334.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid” is a chemical compound. The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for the compound is 1S/C15H19N3O4/c1-15(2,3)22-14(21)16-12(13(19)20)8-11-9-6-4-5-7-10(9)17-18-11/h4-7,12H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20) . This code provides a specific representation of the molecular structure.


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Safety and Hazards

While specific safety and hazard information for “2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid” is not available, compounds with the BOC group generally have hazard statements H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid' involves the protection of the amine group, followed by the introduction of the dichlorophenyl group, and finally the deprotection of the amine group.", "Starting Materials": [ "tert-butyl carbamate", "2,5-dichlorophenylacetic acid", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "triethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with triethylamine and N,N'-dicyclohexylcarbodiimide in dimethylformamide to form the tert-butoxycarbonyl (Boc) protected amine.", "Step 2: Introduction of the dichlorophenyl group by reacting the Boc-protected amine with 2,5-dichlorophenylacetic acid and N,N'-dicyclohexylcarbodiimide in dimethylformamide to form the Boc-protected amide.", "Step 3: Deprotection of the amine group by reacting the Boc-protected amide with hydrochloric acid in diethyl ether to remove the Boc protecting group and form the final product, 2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid.", "Step 4: Purification of the final product by recrystallization from water." ] }

CAS RN

1496312-55-0

Product Name

2-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dichlorophenyl)propanoic acid

Molecular Formula

C14H17Cl2NO4

Molecular Weight

334.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.